molecular formula C23H34O5 B8072638 [1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate

Cat. No.: B8072638
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-UHFFFAOYSA-N
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Description

The compound [1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate (hereafter referred to as the "target compound") is a sesquiterpenoid derivative classified under prenol lipids . Its structure features a bicyclic indenyl core with a methylidene group at position 4, an acetyloxyethyl substituent at position 1, and a propan-2-yl group at position 5. The ester linkage of 3-methylpent-2-enoate at position 5 contributes to its lipophilic character. Key properties include:

  • Molecular formula: C₂₃H₃₄O₅
  • Molecular weight: 390.50 g/mol
  • Topological polar surface area (TPSA): 69.70 Ų, indicating moderate polarity .
  • LogP values: XlogP = 4.10; AlogP = 4.26, suggesting high lipophilicity .

Synonyms for this compound include L 652469 and 104012-37-5 . Its stereochemistry is defined by the (1R,3aR,5R,7S,7aS) configuration, which may influence biological activity and metabolic stability .

Properties

IUPAC Name

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMDNSQIWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] 3-methylpent-2-enoate, commonly referred to as Tussilagone, is a sesquiterpenoid known for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Tussilagone has the following chemical characteristics:

  • Molecular Formula : C23H34O5
  • Molecular Weight : 390.513 g/mol
  • LogP : 4.395 (indicating moderate lipophilicity)

These properties suggest that Tussilagone may have good membrane permeability, which is crucial for its biological activity.

Antimicrobial Activity

Tussilagone exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Inhibition : Tussilagone demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
Candida albicans75 µg/mL

These findings indicate that Tussilagone could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that Tussilagone possesses anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

Antioxidant Activity

Tussilagone has been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage and may contribute to its therapeutic effects in chronic diseases.

The biological activities of Tussilagone can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Tussilagone inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell survival.
  • Direct Interaction with Microbial Cells : The compound may disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several studies have explored the pharmacological potential of Tussilagone:

  • Study on Antimicrobial Efficacy :
    • Conducted by Zhang et al., this study evaluated the antimicrobial effects of Tussilagone against various pathogens using agar diffusion methods.
    • Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.
  • Inflammation Model Study :
    • A study published in the Journal of Ethnopharmacology assessed Tussilagone's effects on lipopolysaccharide (LPS)-induced inflammation in mice.
    • The results showed a marked reduction in inflammatory markers and improved clinical outcomes in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with other sesquiterpenoids and cyclopentenone derivatives. Below is a comparative analysis:

Table 1: Structural and Property Comparison

Compound Name (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physicochemical Properties
Target Compound C₂₃H₃₄O₅ 390.50 Acetyloxyethyl, methylidene, propan-2-yl High lipophilicity (XlogP = 4.10); sesquiterpenoid class; potential anti-inflammatory/cytotoxic roles
(1Z)-1-Ethylidene-3-[(2-methylbutanoyl)oxy]-4-methylidene-2-oxo-7-propan-2-yl analog C₂₅H₃₆O₆ 432.55 Ethylidene, 2-methylbutanoyloxy Increased molecular weight; higher metabolic stability inferred from ester diversity
9α-(3-Methyl-2E-pentenoyloxy)-4S-hydroxy-10(14)-oplopen-3-one 4-acetate C₂₁H₃₀O₅ 362.46 4S-hydroxy, acetate, smaller indenyl core Higher polarity (TPSA ~80 Ų); altered bioavailability due to hydroxyl group
3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate C₁₀H₁₄O₃ 182.22 Cyclopentenone ring, ethyl, methoxy Anti-inflammatory activity reported; smaller size enhances solubility

Key Findings :

Structural Complexity vs. Bioactivity: The target compound’s bicyclic indenyl system and acetyloxyethyl group distinguish it from simpler cyclopentenones (e.g., C₁₀H₁₄O₃ in ), which exhibit anti-inflammatory properties but lack the lipophilicity required for membrane penetration. The ethylidene analog (C₂₅H₃₆O₆) demonstrates that replacing acetyloxyethyl with bulkier substituents increases molecular weight but may reduce metabolic clearance.

Polarity and Solubility :

  • The 4S-hydroxy derivative has a TPSA of ~80 Ų, making it more water-soluble than the target compound (TPSA = 69.70 Ų). This highlights how hydroxylation can enhance bioavailability in polar environments.

Stereochemical Influence :

  • The (1R,3aR,5R,7S,7aS) configuration of the target compound contrasts with the (1Z) stereochemistry in its ethylidene analog . Such differences may affect receptor binding or enzymatic degradation.

Research Findings and Implications

  • Sesquiterpenoid Derivatives: Compounds like the target are explored for anti-inflammatory and cytotoxic activities due to their structural resemblance to natural terpenoids .
  • Metabolic Stability : The ethylidene analog may exhibit prolonged half-life in vivo due to its larger ester group, whereas the target compound’s acetyloxyethyl group could be susceptible to esterase-mediated hydrolysis.
  • Synthetic Challenges: Cyclopentenones (e.g., ) are synthesized via shorter routes, while the target compound’s complex bicyclic structure requires multi-step procedures, as inferred from methods in .

Preparation Methods

Plant Material Selection

Tussilagone is predominantly extracted from the flower buds of Tussilago farfara L., a perennial herb native to Europe and Asia. The compound accumulates in specialized trichomes and secretory cells, with concentrations varying by growth stage and environmental conditions. Harvesting typically occurs in early spring before flowering to maximize yield, as post-flowering stages show reduced sesquiterpenoid content.

Pre-Treatment and Drying

Freshly collected buds undergo lyophilization or low-temperature drying (40–50°C) to preserve thermolabile constituents. Mechanical grinding reduces particle size to ≤0.5 mm, enhancing solvent penetration during extraction.

Solvent Extraction and Fractionation

Methanol-Based Extraction

The most widely adopted method involves refluxing dried plant material with 80% aqueous methanol (1:5 w/v) at 60–70°C for 3 hours. This polar solvent system efficiently solubilizes tussilagone and related sesquiterpenoids. A representative study achieved a crude extract yield of 20.25% (w/w) from 400 g of raw material.

Table 1: Tussilagone Content in Sequential Extracts

Extract TypeSolvent Ratio (v/v)Tussilagone Content (mg/g)Total Mass (mg)
Methanolic Crude80% MeOH/H2O3.12 ± 0.15252.7
Petroleum EtherPE/H2O6.45 ± 0.2352.2
HSCCC-Purifiedn-Hexane/MeOH/H2O98.7 ± 1.456.0

Data derived from three replicate experiments.

Liquid-Liquid Partitioning

The methanolic extract is concentrated under reduced pressure and partitioned with petroleum ether (PE, 60–90°C fraction). This step removes non-polar interferents (e.g., waxes, chlorophylls), increasing tussilagone purity from 3.12 mg/g to 6.45 mg/g in the PE fraction.

High-Speed Counter-Current Chromatography (HSCCC)

Solvent System Optimization

A ternary solvent system of n-hexane:methanol:water (5:8:2, v/v/v) provides optimal separation factors (α > 1.5) for tussilagone. The upper phase serves as the stationary phase, while the lower phase is the mobile phase, achieving a stationary phase retention of 78.3%.

Operational Parameters

  • Column Capacity : 240 mL

  • Flow Rate : 2.0 mL/min

  • Rotation Speed : 850 rpm

  • Temperature : 25°C

  • Sample Load : 500 mg PE fraction per run

Under these conditions, tussilagone elutes at 280–320 min with 98.7% purity.

Industrial-Scale Production

Large-Scale Extraction

Industrial facilities utilize continuous extraction reactors (e.g., Soxhlet or percolation columns) with 10,000 L capacity. Automated solvent recovery systems reduce methanol consumption by 40% compared to batch methods.

Chromatographic Purification

Preparative HPLC with C18 columns (250 mm × 50 mm, 10 μm) achieves throughputs of 1.2 kg/day. A mobile phase of methanol:water (85:15, v/v) at 30 mL/min yields 99.1% pure tussilagone, as confirmed by LC-MS.

Structural Characterization and Quality Control

Spectroscopic Analysis

  • HR-ESI-MS : m/z 429.2381 [M+Na]+ (calc. 429.2384 for C23H34O5Na).

  • 1H NMR (600 MHz, CDCl3): δ 5.82 (d, J = 9.8 Hz, H-15), 5.12 (s, H-4), 2.06 (s, acetyl CH3).

Purity Assessment

HPLC-DAD at 220 nm using a C18 column (150 × 4.6 mm, 5 μm) and isocratic elution (85% methanol) confirms purity ≥98% for pharmaceutical-grade tussilagone .

Q & A

Q. Q. What statistical approaches are recommended for analyzing dose-response relationships in in vivo studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to sigmoidal models (Hill equation) using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare treatment groups (Tukey’s HSD for parametric data; Kruskal-Wallis for nonparametric).
  • Benchmark dose (BMD) modeling : Estimate toxicity thresholds for regulatory applications .

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